molecular formula C12H22N6O2 B13194842 tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

Cat. No.: B13194842
M. Wt: 282.34 g/mol
InChI Key: JBWXGOOFXROVNJ-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate features a piperazine ring substituted with a tert-butyl carbamate group at the 1-position and a 1,2,4-triazole moiety at the 4-position, further functionalized with an aminomethyl group. This structure combines the conformational flexibility of piperazine with the bioisosteric properties of 1,2,4-triazole, a heterocycle known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . Such compounds are often explored as kinase inhibitors, antimicrobial agents, or intermediates in drug discovery .

Properties

Molecular Formula

C12H22N6O2

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-9(8-13)15-16-10/h4-8,13H2,1-3H3,(H,14,15,16)

InChI Key

JBWXGOOFXROVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The key steps include:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes.

    Introduction of the triazole moiety: This is often done via a cyclization reaction involving hydrazine derivatives and nitriles.

    Protection of functional groups: tert-Butyl groups are introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the triazole ring or the piperazine ring, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced derivatives of the triazole or piperazine rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine : The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Industry : It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Varied Heterocycles

Compound 1a/1b ():
  • Structure: Replace the 1,2,4-triazole with an oxazolidinone ring (e.g., tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate).
  • Key Differences: Oxazolidinone introduces a lactam ring, increasing rigidity but reducing metabolic stability. Degradation: Unstable in simulated gastric fluid (pH 1.2), unlike the target compound’s triazole-based structure, which may resist hydrolysis .
  • Implications : The triazole moiety in the target compound likely offers superior gastrointestinal stability, critical for oral bioavailability.
Oxadiazole Derivatives ():
  • Structure : tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate replaces triazole with oxadiazole.
  • Key Differences: Oxadiazole is more electronegative, influencing electron distribution and binding affinity. Crystal structure analysis reveals planar geometry and weak intermolecular interactions (C–H···O), suggesting lower solubility compared to the target compound’s aminomethyl group, which may enhance hydrophilicity .

Substituent Variations on the Piperazine-Triazole Scaffold

Pyridine-Substituted Analogs ():
  • Examples: tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 5) tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 6)
  • The target compound’s aminomethyl group provides a primary amine for salt formation or covalent modification, absent in these analogs.
Fluorophenyl-Triazole Derivatives ():
  • Example : tert-Butyl 4-(4-(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate .
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. However, the absence of the aminomethyl group limits hydrogen-bonding interactions .
Chloroacetamido-Triazole Derivatives ():
  • Example: tert-Butyl 4-(5-(chlorocarbonylamino)-1-methyl-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate.
  • Key Differences: Chloroacetamido groups enable nucleophilic substitution reactions, useful for prodrug strategies. However, increased lipophilicity may reduce aqueous solubility compared to the aminomethyl group .

Piperidine vs. Piperazine Core

Piperidine Analogs ():
  • Example: tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate.
  • Key Differences: Piperidine’s six-membered ring has one less nitrogen, reducing basicity and hydrogen-bonding capacity.

Biological Activity

tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a synthetic compound notable for its piperazine and triazole moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of this compound, including the presence of a tert-butyl group and an aminomethyl substituent on the triazole ring, contribute to its lipophilicity and biological efficacy.

  • Molecular Formula : C₁₂H₂₂N₆O₂
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds with biological macromolecules, enhancing binding affinity to enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against a range of bacterial and fungal strains. The presence of the aminomethyl group may enhance this activity by improving solubility and cellular uptake.

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines.

Neuroprotective Effects

The neuroprotective properties of this compound are hypothesized to stem from its ability to inhibit oxidative stress and inflammation in neuronal cells. The triazole moiety may play a crucial role in protecting neurons from damage induced by excitotoxicity or oxidative agents.

Study 1: Antimicrobial Efficacy

A study conducted on triazole derivatives indicated that compounds with similar structural characteristics exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the piperazine ring could enhance efficacy.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 16 µg/mLMIC = 32 µg/mL
tert-butyl derivativeMIC = 8 µg/mLMIC = 16 µg/mL

Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis through caspase activation pathways. The IC50 values were significantly lower compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest

Study 3: Neuroprotection

Research showed that the compound could reduce neuronal cell death in models of oxidative stress by decreasing levels of reactive oxygen species (ROS). This protective effect was linked to enhanced expression of antioxidant enzymes.

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